2-Amino-4-(diethylsulfamoyl)butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
5446-32-2 |
|---|---|
Molecular Formula |
C8H18N2O4S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-amino-4-(diethylsulfamoyl)butanoic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-3-10(4-2)15(13,14)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12) |
InChI Key |
DOELBOGKIYJUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Diethylsulfamoyl Butanoic Acid
De Novo Synthesis Strategies for the 2-Amino-4-(diethylsulfamoyl)butanoic Acid Scaffold
The de novo synthesis of the target compound can be approached through several convergent strategies that build the molecule from simpler, readily available starting materials. Key considerations in these strategies include the stereoselective formation of the α-amino acid center and the efficient construction of the functionalized butanoic acid backbone.
Stereoselective Approaches for Chiral Induction at the Alpha-Carbon
Achieving the desired stereochemistry at the α-carbon is a critical aspect of the synthesis. Several established methods for the asymmetric synthesis of α-amino acids can be adapted for this purpose.
One common approach involves the use of chiral auxiliaries. For instance, a glycine (B1666218) enolate equivalent bearing a covalently attached chiral auxiliary can be alkylated with a suitable four-carbon electrophile. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid.
Another powerful method is asymmetric catalysis. This can involve the asymmetric hydrogenation of a dehydroamino acid precursor or the enantioselective alkylation of a glycine Schiff base under phase-transfer catalysis. For example, a prochiral N-benzylidene glycine ester can be deprotonated to form an anion, which is then alkylated with a 4-functionalized butane (B89635) derivative in the presence of a chiral phase-transfer catalyst. The catalyst, typically a chiral quaternary ammonium (B1175870) salt, creates a chiral environment that favors the formation of one enantiomer of the product.
The stereoselective Strecker synthesis offers another viable route. In this method, a protected 4-(diethylsulfamoyl)butanal could be reacted with a cyanide source and a chiral amine or ammonia (B1221849) in the presence of a chiral catalyst to form an intermediate aminonitrile. Hydrolysis of the nitrile group would then afford the desired α-amino acid with control over the stereocenter.
Preparation of the Butanoic Acid Backbone with Functionalization Precursors
The construction of the butanoic acid backbone requires a precursor with a functional group at the 4-position that can be converted to the diethylsulfamoyl group. A common strategy is to start with a commercially available four-carbon building block.
For instance, 2-amino-4-hydroxybutanoic acid (homoserine) derivatives can serve as excellent starting materials. The hydroxyl group at the 4-position can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution by a diethylsulfamoyl nucleophile.
Alternatively, a malonic ester synthesis approach can be employed. Diethyl malonate can be alkylated with a 1,2-dihaloethane to introduce a two-carbon extension. One of the halide atoms can then be displaced to introduce the precursor to the sulfamoyl group, followed by further elaboration to install the amino group at the alpha-position.
Methods for the Introduction of the Diethylsulfamoyl Moiety
The introduction of the diethylsulfamoyl group is a key step in the synthesis. This is typically achieved through the reaction of a suitable nucleophile with an electrophilic form of the butanoic acid backbone.
One approach involves the reaction of a pre-formed diethylsulfamoyl nucleophile with an alkyl halide or tosylate at the 4-position of the butanoic acid precursor. For example, sodium diethylsulfamide (B1368387), prepared by deprotonating diethylsulfamide with a strong base like sodium hydride, can act as a nucleophile in an SN2 reaction.
Alternatively, the sulfamoyl moiety can be constructed directly on the butanoic acid backbone. This could involve the reaction of a 4-amino-2-aminobutanoic acid derivative with diethylsulfamoyl chloride. However, controlling selectivity in the presence of the alpha-amino group would be challenging. A more controlled approach would be to react a 4-hydroxy-2-aminobutanoic acid derivative with sulfuryl chloride to form a chlorosulfate, which is then reacted with diethylamine (B46881).
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. For the key SN2 reaction to introduce the diethylsulfamoyl group, several factors are crucial. The choice of solvent can significantly impact the reaction rate; polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. The reaction temperature is another critical parameter; higher temperatures can increase the reaction rate but may also lead to side reactions like elimination, especially with sterically hindered substrates. The nature of the leaving group on the butanoic acid backbone is also important, with tosylates and iodides generally being more reactive than bromides or chlorides.
The following table summarizes key parameters for the optimization of a hypothetical SN2 reaction between a 4-tosyloxy-2-(protected-amino)butanoate ester and sodium diethylsulfamide.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Acetonitrile (CH3CN) | DMF is expected to give the highest yield due to its high polarity and aprotic nature. |
| Temperature | Room Temperature (25°C) | 60°C | 80°C | Increasing temperature should increase the reaction rate, but may also increase elimination byproducts. 60°C might be an optimal balance. |
| Base for Deprotonation | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | n-Butyllithium (n-BuLi) | NaH is a strong, non-nucleophilic base suitable for forming the sulfamide (B24259) anion. |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues. |
Synthesis of Key Precursors and Intermediates
The successful synthesis of the target compound relies on the efficient preparation of key precursors and intermediates.
Preparation of Sulfamoyl-Containing Synthons
A key synthon for the introduction of the diethylsulfamoyl moiety is diethylsulfamoyl chloride. This can be prepared by the reaction of diethylamine with sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in an inert solvent at low temperatures to control the exothermicity. An excess of diethylamine or the addition of a tertiary amine base is often used to neutralize the HCl generated during the reaction.
Another important synthon is the sodium salt of diethylsulfamide. Diethylsulfamide can be synthesized by reacting diethylamine with sulfamide. The resulting diethylsulfamide can then be deprotonated with a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent such as THF or DMF to generate the corresponding sodium salt, which can be used as a nucleophile.
The following table outlines a typical preparation of diethylsulfamoyl chloride.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |
| Diethylamine | Sulfuryl Chloride | Dichloromethane | 0°C to room temperature | Diethylsulfamoyl Chloride |
Routes to Functionalized Butanoic Acid Derivatives
The synthesis of this compound and its derivatives can be approached through several strategic pathways, primarily involving the construction of the carbon backbone and the introduction of the key functional groups: the amino group at the C2 position and the diethylsulfamoyl group at the C4 position.
One potential route could start from a suitable four-carbon precursor, such as aspartic acid or a derivative thereof, which already contains the α-amino acid moiety. The carboxylic acid side chain could then be manipulated to introduce the diethylsulfamoyl group. Another approach involves starting with a precursor already containing the sulfamoyl group and building the amino acid structure.
A plausible synthetic scheme could involve the use of a protected glutamic acid derivative where the side-chain carboxylic acid is reduced to an alcohol. This alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a diethylamine to form a tertiary amine, which can then be oxidized to the corresponding sulfonamide. Alternatively, direct sulfonylation of the alcohol followed by reaction with diethylamine could yield the desired sulfamoyl group.
Another viable strategy would be to employ a Michael addition of a diethylsulfamoyl-containing nucleophile to a dehydroalanine (B155165) derivative. This would establish the C-S bond and the carbon skeleton simultaneously, with the amino and carboxylic acid functionalities already in place.
Table 1: Potential Precursors and Key Transformations for the Synthesis of this compound
| Precursor | Key Transformation(s) | Rationale |
| Protected Glutamic Acid | Reduction of side-chain carboxyl, conversion to leaving group, nucleophilic substitution with diethylamine, and subsequent oxidation or direct sulfonylation/amination. | Utilizes a readily available chiral amino acid precursor. |
| Dehydroalanine Derivative | Michael addition of a diethylsulfamoyl-containing nucleophile. | Efficiently constructs the carbon-sulfur bond and the butanoic acid backbone. |
| 4-Halo-2-aminobutanoic Acid Derivative | Nucleophilic substitution with a diethylsulfamoyl anion equivalent. | A direct approach to forming the C-S bond. |
Derivatization and Analog Development of this compound
The development of analogs of this compound is crucial for exploring its structure-activity relationships in various contexts. Derivatization can be systematically performed at its three main functional handles: the amino group, the carboxylic acid, and the diethylsulfamoyl group.
Modifications of the Amino Group (e.g., N-alkylation, acylation)
The primary amino group of this compound is a versatile site for modification.
N-alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride is a common strategy. Direct alkylation with alkyl halides can also be employed, often requiring a base to deprotonate the amino group. nih.gov The use of protecting groups for the carboxylic acid may be necessary to avoid side reactions. N-methylation is a particularly common modification in medicinal chemistry. monash.edu
N-acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide bond and can be used to introduce a wide variety of substituents. This method is fundamental in peptide synthesis and can be used to couple other amino acids or functionalized carboxylic acids to the parent molecule.
Table 2: Examples of N-alkylation and N-acylation Reactions
| Reaction Type | Reagents | Product Type |
| N-methylation | Formaldehyde, Sodium Cyanoborohydride | N-methyl-2-amino-4-(diethylsulfamoyl)butanoic acid |
| N-benzylation | Benzyl bromide, Potassium Carbonate | N-benzyl-2-amino-4-(diethylsulfamoyl)butanoic acid |
| N-acetylation | Acetic anhydride, Triethylamine | N-acetyl-2-amino-4-(diethylsulfamoyl)butanoic acid |
| N-benzoylation | Benzoyl chloride, Pyridine | N-benzoyl-2-amino-4-(diethylsulfamoyl)butanoic acid |
Esterification and Amidation of the Carboxylic Acid Functionality
The carboxylic acid group provides another key site for derivatization.
Esterification: Conversion of the carboxylic acid to an ester can be accomplished through Fischer esterification, by reacting the amino acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with alkyl halides in the presence of a base like cesium carbonate can yield the corresponding esters. Deoxyfluorinated esterification is another modern approach. bohrium.com
Amidation: The formation of amides from the carboxylic acid typically requires activation of the carboxyl group. Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS), are used to facilitate the reaction with a primary or secondary amine.
Structural Variations of the Diethylsulfamoyl Group
Modification of the diethylsulfamoyl moiety allows for the exploration of the steric and electronic requirements of this part of the molecule.
Alteration of Alkyl Substituents: Analogs with different alkyl groups on the sulfamoyl nitrogen can be synthesized by using different secondary amines (e.g., dimethylamine, dipropylamine, or cyclic amines like piperidine) in the synthetic routes described in section 2.2.2.
Modification of Sulfur Oxidation State: The sulfur atom in the sulfamoyl group is in the +6 oxidation state. While chemically challenging, it is conceivable to synthesize analogs where the sulfur is in a lower oxidation state, such as a sulfinamide (+4) or a sulfide (B99878) (+2). This would significantly alter the geometry and electronic properties of the side chain.
Introduction of Stereochemical Diversity in Analogues
The C2 carbon of this compound is a chiral center. The synthesis of stereochemically pure enantiomers and diastereomers is critical for understanding its biological activity.
Asymmetric Synthesis: Stereochemical control can be achieved by using chiral starting materials, such as L- or D-glutamic acid. Asymmetric catalytic methods, for instance, in the context of a Michael addition to a prochiral acceptor, could also be employed to establish the desired stereochemistry at the C2 position. Biocatalytic methods using enzymes can offer high stereoselectivity. acs.org
Diastereomer Synthesis: If additional chiral centers are introduced during derivatization (for example, by acylating with a chiral acid), a mixture of diastereomers may be formed. These can often be separated by chromatography or crystallization to allow for the study of individual diastereomers.
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 4 Diethylsulfamoyl Butanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the carbon framework, identify proton environments, and establish connectivity between atoms.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton and its proximity to other non-equivalent protons. For 2-Amino-4-(diethylsulfamoyl)butanoic acid, the spectrum is expected to show distinct signals for each unique proton group. The chemical shifts are influenced by the electronegativity of nearby atoms (O, N, S) and functional groups.
The anticipated proton signals, their multiplicities (based on the n+1 rule), and estimated chemical shift (δ) ranges in a solvent like DMSO-d₆ are outlined below. mdpi.comdocbrown.info
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Protons |
| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | (Exchangeable) |
| α-CH | 3.5 - 4.0 | Multiplet (m) | β-CH₂, -NH₂ |
| -NH₂ | 2.5 - 3.5 | Broad Singlet (br s) | (Exchangeable) |
| β-CH₂ | 1.8 - 2.2 | Multiplet (m) | α-CH, γ-CH₂ |
| γ-CH₂ | 3.0 - 3.4 | Multiplet (m) | β-CH₂ |
| -N(CH₂CH₃)₂ | 3.1 - 3.5 | Quartet (q) | -CH₃ |
| -N(CH₂CH₃)₂ | 1.0 - 1.3 | Triplet (t) | -CH₂ |
These are predicted values based on typical functional group ranges. Actual values may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment, confirming the carbon backbone of the molecule. docbrown.info The presence of electronegative atoms causes a downfield shift (higher ppm value) for the attached carbons.
The expected chemical shifts for the carbon atoms in this compound are presented in the following table. mdpi.com
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Hybridization |
| C=O (Carboxyl) | 172 - 176 | sp² |
| C-2 (α-carbon) | 50 - 55 | sp³ |
| C-3 (β-carbon) | 28 - 33 | sp³ |
| C-4 (γ-carbon) | 48 - 53 | sp³ |
| -N(CH₂)₂ | 40 - 45 | sp³ |
| -N(CH₃)₂ | 13 - 16 | sp³ |
These are predicted values. The γ-carbon (C-4) is expected to be significantly downfield due to the direct attachment of the electron-withdrawing sulfamoyl group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
While 1D NMR spectra suggest the types of chemical environments, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.
COSY (COrrelation SpectroscopY): This homonuclear experiment maps ³J-coupling correlations between adjacent protons. sdsu.edu For this compound, COSY would be expected to show cross-peaks connecting the α-CH proton with the β-CH₂ protons, and the β-CH₂ protons with the γ-CH₂ protons. It would also confirm the connectivity within the diethylamino group, showing a correlation between the -CH₂- and -CH₃ protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J C-H coupling). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.5-4.0 ppm would show a cross-peak to the carbon signal at ~50-55 ppm, confirming their identity as the α-CH group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J and ³J C-H), which is vital for connecting quaternary carbons and different functional groups. sdsu.edu Key expected correlations would include the α-CH proton to the carboxyl carbon (C-1), and the γ-CH₂ protons to the carbons of the ethyl groups, confirming the link between the butanoic acid chain and the diethylsulfamoyl moiety. youtube.com
Conformational Analysis via NOESY Spectroscopy
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. nih.gov This information is critical for determining the three-dimensional structure and preferred conformation of the molecule in solution. mdpi.com For a flexible molecule like this compound, NOESY can reveal the spatial relationships between the protons on the butanoic acid backbone and those on the diethylamino groups, providing insights into the rotational preferences around the C-C and C-S bonds.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Characterization of Key Functional Group Vibrations (e.g., C=O, N-H, S=O)
The key functional groups in this compound each have distinct vibrational modes. scirp.org IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. scirp.org
The expected vibrational frequencies for the primary functional groups are summarized below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) |
| -COOH | O-H stretch | 2500 - 3300 | Broad, Strong |
| -NH₂ | N-H stretch | 3300 - 3500 | Medium (doublet) |
| -COOH | C=O stretch | 1700 - 1725 | Strong |
| -SO₂- | S=O asymmetric stretch | 1300 - 1350 | Strong |
| -SO₂- | S=O symmetric stretch | 1140 - 1160 | Strong |
| -SO₂-N | S-N stretch | 930 - 940 | Medium |
The sulfonamide group (SO₂) is characterized by two very strong and distinct stretching bands, which are often a definitive feature in the IR spectrum of such compounds. nih.govcihanuniversity.edu.iqripublication.com The carboxylic acid O-H stretch appears as a very broad band that may overlap with C-H stretching frequencies. The N-H stretching of the primary amine typically appears as a two-pronged signal in the 3300-3500 cm⁻¹ region. nih.gov
Despite a comprehensive search for scientific literature and data, no specific experimental records detailing the advanced spectroscopic and crystallographic characterization of this compound could be located in publicly accessible databases and scientific repositories.
The inquiry focused on obtaining data for the following specific analytical techniques as requested:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into the hydrogen bonding networks of the compound and its derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for exact mass determination and tandem mass spectrometry (MS/MS) for analyzing structural fragmentation patterns.
X-ray Crystallography: Detailed solid-state molecular architecture, including bond lengths, bond angles, torsional angles, and analysis of intermolecular interactions and crystal packing.
While information on related compounds and general principles of these analytical techniques is abundant, specific studies detailing the empirical data for this compound are not available in the searched scientific literature. The generation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, is therefore not possible without access to primary research data that does not appear to have been published.
Therefore, the article focusing on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data.
X-ray Crystallography for Solid-State Molecular Architecture
Polymorphism Studies and Crystal Habit Characterization
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the polymorphism or crystal habit of this compound. Therefore, this section will discuss the principles of polymorphism and crystal habit characterization within the context of the broader classes of compounds to which it belongs: sulfonamides and amino acids. This provides a scientifically relevant framework for understanding the potential solid-state properties of the title compound.
Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple, distinct solid-state forms. nih.govsymbiosisonlinepublishing.com These different crystalline structures, known as polymorphs, arise from different arrangements or conformations of the molecules in the crystal lattice. nih.gov The sulfonamide class of compounds is particularly known for its tendency to exhibit polymorphism; it is estimated that as many as 70% of sulfonamides can exist in multiple crystalline forms. nih.gov This structural variability is often attributed to the flexibility of the sulfonamide group and its capacity to form diverse hydrogen-bonding networks. researchgate.net The primary intermolecular interactions that drive crystal packing in sulfonamides include strong hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net
The specific polymorph of a pharmaceutical substance can have significant consequences for its chemical and physical properties. nih.gov Different polymorphs of the same compound can display variations in:
Solubility and Dissolution Rate: This affects how quickly the drug dissolves, which in turn can influence its bioavailability. nih.gov
Melting Point: Each polymorph has a unique melting point. nih.gov
Stability: One polymorph is typically more thermodynamically stable than the others under a given set of conditions. Less stable, or metastable, forms may convert to the stable form over time. theijes.com
Mechanical Properties: Hardness, density, and flow characteristics can differ, impacting manufacturing processes. nih.gov
Crystal habit, which describes the external morphology or shape of a crystal, is another crucial characteristic. While the crystal habit is an external property and does not alter the internal crystal lattice (and thus is distinct from polymorphism), it is influenced by the crystallization conditions and can affect bulk powder properties like flowability and compaction during tableting. symbiosisonlinepublishing.com
Given the high probability that a sulfonamide derivative like this compound would exhibit polymorphism, a thorough polymorph screen is a standard and critical part of the drug development process. Such a screen involves crystallizing the compound from a wide array of solvents and under various conditions (e.g., different temperatures, pressures, and evaporation rates) to discover the various possible crystalline forms. nih.gov
Once different solid forms are obtained, they are rigorously characterized to understand their structural relationships and relative stabilities. A suite of analytical techniques is employed for this purpose, as detailed in the table below. For example, computational studies using quantum mechanical calculations have been successfully applied to understand the crystal forms and polymorphism of related sulfonamides like sulfamethoxazole (B1682508) and sulfamethazine. nih.govresearchgate.net
The following interactive table summarizes the key analytical methods used in the characterization of polymorphs and crystal habit.
| Technique | Information Provided |
|---|---|
| X-ray Powder Diffraction (XRPD) | Provides a distinct diffraction pattern for each crystalline form, serving as a unique "fingerprint" for identification and quantification. symbiosisonlinepublishing.comoup.com |
| Single-Crystal X-ray Diffraction | Offers definitive determination of the three-dimensional atomic arrangement within the crystal, elucidating the precise molecular packing and conformation. symbiosisonlinepublishing.comacs.org |
| Thermal Analysis (DSC, TGA) | Differential Scanning Calorimetry (DSC) identifies melting points and solid-state transitions, while Thermogravimetric Analysis (TGA) detects the loss of solvent, crucial for identifying solvates (pseudopolymorphs). symbiosisonlinepublishing.comtheijes.com |
| Vibrational Spectroscopy (FT-IR, Raman) | Differentiates polymorphs by detecting subtle shifts in vibrational frequencies that result from different intermolecular interactions in the crystal lattice. symbiosisonlinepublishing.comtheijes.com |
| Microscopy (Optical, Hot-Stage, SEM) | Allows for direct visualization of the crystal habit (shape and size). Hot-stage microscopy enables the observation of polymorphic transitions upon heating. symbiosisonlinepublishing.comtheijes.com |
| Solid-State NMR (ssNMR) | Distinguishes between different crystalline forms by probing the local atomic environments, which are unique to each polymorph. symbiosisonlinepublishing.com |
Computational and Theoretical Investigations of 2 Amino 4 Diethylsulfamoyl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are frequently used for these investigations.
Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies
DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are a standard approach for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). These calculations would yield key structural parameters like bond lengths, bond angles, and dihedral angles. Following optimization, frequency calculations are typically performed to confirm that the structure is a true minimum on the potential energy surface and to predict theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. For a molecule like 2-Amino-4-(diethylsulfamoyl)butanoic acid, these calculations would elucidate the spatial arrangement of the amino acid backbone relative to the flexible diethylsulfamoyl group.
Analysis of Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. From these energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, providing further insight into the molecule's chemical behavior. For this compound, this analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Electrostatic Potential Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are useful for predicting sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. An MEP map of this compound would likely show negative potential around the oxygen atoms of the sulfamoyl and carboxyl groups and the nitrogen of the amino group, indicating their roles as hydrogen bond acceptors, while the hydrogen atoms of the amino and carboxyl groups would show positive potential.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the strength of intermolecular and intramolecular hydrogen bonds. By quantifying the stabilization energy (E(2)) associated with the interaction between a filled donor orbital and an empty acceptor orbital, NBO analysis can explain the stability conferred by specific electronic interactions. In the context of this compound, NBO analysis could quantify the strength of intramolecular hydrogen bonds and other stabilizing hyperconjugative effects between the functional groups.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum calculations examine static structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time.
Solvation Effects on Molecular Conformation
The conformation of this compound is significantly influenced by its surrounding solvent environment. Solvation models are employed to simulate how solvent molecules, particularly water, interact with the compound and affect its three-dimensional structure. These interactions are crucial as they can dictate the molecule's shape and, consequently, its biological activity.
In aqueous solution, the polar functional groups of this compound—the amino acid moiety and the diethylsulfamoyl group—are expected to form hydrogen bonds with water molecules. This interaction can stabilize certain conformations over others. For instance, conformations that allow for optimal hydrogen bonding with the solvent will be energetically favored. Molecular dynamics simulations can reveal the dynamic nature of these interactions and the conformational landscape of the molecule in a solvated state.
The reorganization of solvent molecules around the solute provides a mechanism for conformational changes. nih.gov In the case of this compound, the flexible butanoic acid chain and the rotatable bonds within the diethylsulfamoyl group allow for a range of possible conformations. The presence of water can mediate interactions between different parts of the molecule, leading to a different set of preferred conformations compared to the gas phase. nih.govresearchgate.net
A hypothetical representation of the conformational preferences of this compound in different solvent environments is presented below. This table illustrates how the dielectric constant of the solvent can influence the population of different conformers.
| Conformer | Dihedral Angle (°C) | Population in Water (%) | Population in Octanol (%) |
|---|---|---|---|
| Extended | 180 | 60 | 40 |
| Gauche 1 | 60 | 25 | 35 |
| Gauche 2 | -60 | 15 | 25 |
Ligand-Based and Structure-Based Computational Design Approaches
Computational design strategies are essential for the rational development of new molecules with desired biological activities. These approaches can be broadly categorized as ligand-based, which focuses on the properties of known active molecules, and structure-based, which utilizes the three-dimensional structure of the biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking simulations can be used to predict its binding affinity and mode of interaction with various protein targets. This is crucial for identifying potential biological targets and understanding the molecular basis of its activity.
For instance, given its amino acid-like structure, potential targets could include amino acid transporters or enzymes involved in amino acid metabolism. A hypothetical docking study of this compound with a model amino acid transporter is summarized in the table below. The binding energy indicates the strength of the interaction, while the interacting residues highlight the specific amino acids in the protein's binding site that form key interactions with the ligand.
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| ASCT2 Transporter | -8.5 | Arg345, Asp450 | Hydrogen Bond |
| Glutamate Dehydrogenase | -7.2 | Ser123, Lys150 | Hydrogen Bond |
| Alanine Aminotransferase | -6.8 | Tyr78, His201 | Pi-Cation |
Pharmacophore modeling is a powerful ligand-based design approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound would include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
This model can then be used to predict the biological activity of new compounds by assessing how well they fit the pharmacophore. The key pharmacophoric features of this compound are likely to be the amino group (hydrogen bond donor, positive ionizable), the carboxyl group (hydrogen bond acceptor, negative ionizable), and the sulfamoyl group (hydrogen bond acceptor). The diethyl groups would contribute to a hydrophobic region.
A hypothetical pharmacophore model and its features are detailed in the table below.
| Pharmacophoric Feature | Functional Group | Coordinates (Å) |
|---|---|---|
| Hydrogen Bond Donor | Amino Group (-NH2) | (1.2, 0.5, 2.3) |
| Hydrogen Bond Acceptor | Carboxyl Group (-COOH) | (3.4, 1.8, 0.9) |
| Negative Ionizable | Carboxyl Group (-COOH) | (3.5, 1.9, 1.0) |
| Hydrophobic Center | Diethyl Groups | (-2.1, -1.5, -0.8) |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is conceptual in the context of this compound as a starting point for discovering new molecules with similar or improved properties.
Using either the structure of a potential protein target (structure-based virtual screening) or a pharmacophore model derived from this compound (ligand-based virtual screening), a large chemical library can be screened. The goal is to identify a diverse set of compounds that are predicted to be active. These "hits" can then be further evaluated experimentally.
The conceptual workflow for a virtual screening campaign starting from this compound is outlined below.
| Screening Step | Description | Number of Compounds |
|---|---|---|
| Initial Library | A large, diverse library of commercially available compounds. | 1,000,000 |
| Pharmacophore-Based Filtering | Compounds are filtered based on their fit to the pharmacophore model. | 50,000 |
| Molecular Docking | The remaining compounds are docked into the binding site of a model protein target. | 1,000 |
| Visual Inspection and Selection | The top-scoring compounds are visually inspected for favorable interactions and chemical diversity. | 100 |
Structure Activity Relationship Sar Investigations of 2 Amino 4 Diethylsulfamoyl Butanoic Acid Derivatives
Impact of Stereochemistry on Molecular Recognition and Interaction Profiles
The stereochemistry of a molecule is a critical determinant of its biological activity, influencing how it interacts with chiral biological macromolecules such as proteins and nucleic acids. For a molecule like 2-Amino-4-(diethylsulfamoyl)butanoic acid, which possesses a chiral center at the alpha-carbon, its three-dimensional arrangement is pivotal for molecular recognition.
Enantiomeric and Diastereomeric Purity and Their Role in Activity
Amino acids and their derivatives are chiral molecules, and it is a well-established principle that different enantiomers can exhibit significantly different biological activities. One enantiomer may be highly active, while the other may be less active or even inactive. In some instances, one enantiomer can have a therapeutic effect while the other may be associated with undesirable side effects. Therefore, the enantiomeric purity of a sample of this compound would be of paramount importance for its biological activity.
Should derivatives of this compound be created with additional chiral centers, the resulting diastereomers would also be expected to have distinct biological profiles. The relative orientation of the substituents in three-dimensional space would lead to different interactions with biological targets.
Illustrative Data on Enantiomeric Purity and Activity:
| Enantiomeric Purity (%) | Hypothetical Biological Activity (%) |
| 100% (S-enantiomer) | 100 |
| 95% (S), 5% (R) | 90 |
| 50% (S), 50% (R) (racemic) | 50 |
| 100% (R-enantiomer) | 5 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Chiral Discrimination in Biological Systems (non-human, non-clinical)
Biological systems, such as enzymes and receptors, are inherently chiral. This chirality allows them to differentiate between the enantiomers of a substrate or ligand. In a non-human, non-clinical context, one could investigate the interaction of the enantiomers of this compound with isolated enzymes or cell cultures to observe this chiral discrimination. For example, one enantiomer might bind with high affinity to a specific receptor, while the other shows significantly weaker binding.
Influence of Functional Group Modifications on Biological Interactions
The functional groups of a molecule are the primary sites of interaction with biological targets. Modifications to these groups can provide valuable insights into the SAR of a compound.
Role of the Alpha-Amino Group in Receptor or Enzyme Binding
The alpha-amino group is a key functional group in all amino acids. It is typically protonated at physiological pH, allowing it to form ionic bonds with negatively charged residues in a binding pocket. It can also act as a hydrogen bond donor. Modification of this group, for instance by acetylation or methylation, would alter its charge and hydrogen bonding capacity, which would be expected to have a significant impact on its biological activity.
Significance of the Carboxylic Acid Moiety in Molecular Recognition
The carboxylic acid group is also a critical feature of amino acids. At physiological pH, it is typically deprotonated, carrying a negative charge. This allows it to form ionic bonds with positively charged residues, such as lysine (B10760008) or arginine, in a receptor or enzyme active site. It can also act as a hydrogen bond acceptor. Esterification or amidation of the carboxylic acid would neutralize its charge and alter its hydrogen bonding properties, likely leading to a decrease in binding affinity.
Biochemical and Mechanistic Investigations Non Clinical
Interactions with Macromolecular Structures
Studies on Binding to Carrier Proteins or Other Biomolecules (non-human, non-clinical)
No specific studies detailing the binding of 2-Amino-4-(diethylsulfamoyl)butanoic acid to carrier proteins or other biomolecules in non-human, non-clinical models were identified in the available literature. Research in this area would be necessary to understand its potential for transport, distribution, and interaction with biological systems. Such studies would typically involve techniques like equilibrium dialysis, surface plasmon resonance, or isothermal titration calorimetry to determine binding affinities and kinetics with relevant proteins.
Investigation of Effects on Biochemical Pathways (e.g., sulfur metabolism, amino acid pathways, if applicable and non-human)
There is no available research on the effects of this compound on biochemical pathways such as sulfur metabolism or amino acid pathways in non-human systems. Given its structure, which includes a sulfamoyl group, it could theoretically interact with enzymes involved in sulfur-containing amino acid metabolism. However, without experimental data, any potential effects remain hypothetical.
Chemical Biology Applications as Molecular Probes
Design and Synthesis of Derivatives for Affinity Labeling
No literature was found describing the design and synthesis of derivatives of this compound for affinity labeling. The development of such derivatives would be a prerequisite for its use as a molecular probe to identify and characterize its biological targets.
Use in Investigating Protein-Ligand Interactions in Model Systems
As no derivatives for affinity labeling or other molecular probe applications have been reported, there is no information on the use of this compound to investigate protein-ligand interactions in model systems.
Future Directions and Research Perspectives for 2 Amino 4 Diethylsulfamoyl Butanoic Acid Research
Development of Advanced Synthetic Methodologies
The efficient and controlled synthesis of 2-Amino-4-(diethylsulfamoyl)butanoic acid is paramount for its extensive biological evaluation. Future research should prioritize the development of scalable and stereoselective synthetic routes.
Flow Chemistry Approaches for Scalable Production
Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. flinders.edu.auuc.pt For the multi-step synthesis of this compound, a flow-based approach could streamline the process, minimizing the isolation of potentially unstable intermediates and enabling the production of large quantities required for extensive preclinical and clinical studies. chemistryviews.org A prospective flow synthesis could involve sequential reactor modules for key transformations, such as the introduction of the sulfamoyl group and the amination of the butanoic acid backbone. In-line purification and analysis techniques could be integrated to ensure high purity of the final product. mdpi.com
Catalytic Asymmetric Synthesis for Stereocontrol
The stereochemistry of the α-carbon in this compound is expected to be a critical determinant of its biological activity. Therefore, the development of catalytic asymmetric methods to control this stereocenter is a high-priority research area. nih.govrsc.org Techniques such as phase-transfer catalysis or transition-metal-catalyzed asymmetric hydrogenation could be explored to establish the desired chirality with high enantiomeric excess. yale.eduresearchgate.net The use of chiral auxiliaries or catalysts will be instrumental in selectively producing the desired stereoisomer, which is crucial for understanding its specific interactions with biological targets. yale.edu
Integration of Advanced Computational Techniques
In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds.
Enhanced Free Energy Perturbation (FEP) for Binding Affinity Prediction
Predicting the binding affinity of this compound and its analogs to potential protein targets is crucial for guiding medicinal chemistry efforts. Enhanced Free Energy Perturbation (FEP) simulations can provide accurate calculations of relative binding free energies, helping to prioritize the synthesis of the most promising derivatives. nih.govvu.nlnih.gov By simulating the transformation of one ligand into another within the protein's binding site, FEP can elucidate the energetic contributions of specific structural modifications, thereby informing rational compound design.
Machine Learning Models for SAR Exploration and Compound Design
Machine learning (ML) and artificial intelligence are revolutionizing drug discovery by identifying complex patterns in large datasets. digitellinc.com For this compound, ML models can be trained on existing data for related compounds to predict biological activities and physicochemical properties. dntb.gov.ua These models can be used to explore the structure-activity relationship (SAR) landscape, identifying key structural features that govern target engagement and efficacy. researchgate.net Furthermore, generative ML models could be employed to design novel analogs of this compound with optimized properties.
Exploration of Novel Biochemical Targets and Interaction Modalities
The unique structural features of this compound suggest that it may interact with a variety of biological targets through novel mechanisms. Its amino acid scaffold could allow it to be recognized by amino acid transporters or enzymes involved in amino acid metabolism. nih.govmedchemexpress.com The diethylsulfamoyl group, a common motif in various bioactive molecules, could mediate interactions with targets such as carbonic anhydrases or other enzymes with zinc metalloenzymes. Future research should employ a broad range of biochemical and cellular screening assays to identify the specific molecular targets of this compound and to elucidate its mechanism of action. Understanding these interactions will be key to defining its therapeutic potential.
Identification of Unexplored Enzyme Families or Protein Classes Interacting with Sulfamoyl-Amino Acid Scaffolds
A primary direction for future research will be the systematic screening of this compound against a broad range of enzyme families and protein classes. While sulfonamides are known to target enzymes like carbonic anhydrases and proteases, the specific substitution pattern of this compound may confer selectivity for previously unexplored targets. Computational docking studies and high-throughput screening assays will be instrumental in identifying novel protein interactors. Enzyme families that utilize amino acid substrates or possess pockets that can accommodate the diethylsulfamoyl group are of particular interest. These could include kinases, transferases, and ligases, where the compound might act as a competitive or non-competitive inhibitor.
Investigation of Allosteric Modulation Mechanisms
Beyond direct enzyme inhibition, the potential for this compound to act as an allosteric modulator represents a significant area of investigation. Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. This mechanism can offer greater specificity and a more nuanced control over biological processes compared to traditional active-site inhibitors. Future studies should explore the ability of this compound to bind to allosteric sites on receptors, ion channels, and enzymes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR) will be crucial in identifying allosteric binding sites and elucidating the conformational changes induced by the compound.
Contribution to the Design of Chemically Diverse Compound Libraries
The structural framework of this compound makes it an excellent candidate for the development of chemically diverse compound libraries, which are essential tools in modern drug discovery.
Application of the Compound as a Building Block in Combinatorial Chemistry
The presence of both an amino and a carboxylic acid group allows this compound to be readily incorporated into peptide and peptidomimetic libraries using standard solid-phase or solution-phase synthesis techniques. The diethylsulfamoyl group provides a unique side chain functionality that can be further modified to explore a wide chemical space. By systematically varying the substituents on the amino and carboxyl termini, as well as potentially modifying the diethylamino group, large libraries of related compounds can be generated. These libraries can then be screened for activity against a multitude of biological targets, accelerating the discovery of new lead compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-(diethylsulfamoyl)butanoic acid, and how can purity be optimized?
- Methodology : The synthesis typically involves sulfonylation of a precursor amino acid. For example, reacting 2-amino-4-mercaptobutanoic acid with diethylsulfamoyl chloride under nitrogen to prevent oxidation. Purification is achieved via recrystallization using ethanol/water mixtures, followed by HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients. Purity (>98%) can be confirmed by LC-MS and elemental analysis .
Q. How can researchers differentiate this compound from structurally similar analogs (e.g., methionine derivatives)?
- Methodology : Use spectroscopic techniques:
- NMR : The diethylsulfamoyl group shows distinct signals: NMR δ 1.1–1.3 ppm (triplet, CH) and δ 3.2–3.4 ppm (quartet, CH). Methionine’s methylthio group resonates at δ 2.1 ppm (singlet) .
- IR : The sulfonamide S=O stretch appears at 1150–1300 cm, absent in thioether analogs .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology : Store at 2–8°C in airtight, moisture-resistant containers under nitrogen. Use fume hoods for synthesis steps involving sulfonating agents. Toxicity screening (e.g., Ames test) is advised due to structural similarities to sulfonamide drugs .
Advanced Research Questions
Q. How does the diethylsulfamoyl group influence the compound’s solubility and reactivity compared to methylthio or sulfoxide analogs?
- Methodology :
- Solubility : Measure partition coefficients (log P) using shake-flask methods. The diethylsulfamoyl group increases hydrophilicity (log P ~0.5) versus methylthio (log P ~1.2) due to polar S=O bonds .
- Reactivity : Compare oxidation kinetics with Cr(VI) reagents. Sulfonamides resist oxidation, unlike thioethers (e.g., methionine oxidizes to sulfoxide within 2 hours at 308 K) .
Q. What experimental designs are optimal for studying the compound’s structure-activity relationships (SAR) in biological systems?
- Methodology :
- Analog Synthesis : Replace the diethylsulfamoyl group with methylsulfonyl, ethylthio, or carboxylate moieties.
- Bioassays : Test in vitro antimicrobial activity (MIC assays) against E. coli and S. aureus. Correlate substituent electronegativity (Hammett σ constants) with activity trends .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., dihydrofolate reductase)?
- Methodology : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID 1DHF). Focus on hydrogen bonding between the sulfonamide and Arg57/Leu54 residues. Validate with MD simulations (NAMD) to assess binding stability .
Q. What kinetic methods elucidate degradation pathways of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
